molecular formula C15H20N2O B1526956 8-propoxy-N-propylquinolin-4-amine CAS No. 1275675-82-5

8-propoxy-N-propylquinolin-4-amine

Cat. No.: B1526956
CAS No.: 1275675-82-5
M. Wt: 244.33 g/mol
InChI Key: LOYGWHGIOVHHFU-UHFFFAOYSA-N
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Description

8-propoxy-N-propylquinolin-4-amine is a chemical compound with the molecular formula C15H20N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-propoxy-N-propylquinolin-4-amine typically involves the reaction of quinoline derivatives with appropriate alkylating agents. One common method is the alkylation of 8-hydroxyquinoline with propyl bromide to form 8-propoxyquinoline. This intermediate is then subjected to amination with propylamine under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents that can be recycled and reused are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-propoxy-N-propylquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

8-propoxy-N-propylquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-propoxy-N-propylquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, it is believed to inhibit the formation of hemozoin, a detoxification product of hemoglobin digestion in Plasmodium parasites. This inhibition leads to the accumulation of toxic heme, causing parasite death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-propoxy-N-propylquinolin-4-amine is unique due to its specific propoxy and propyl substitutions, which may confer distinct pharmacological properties compared to other quinoline derivatives. These structural differences can affect its solubility, bioavailability, and interaction with biological targets .

Properties

IUPAC Name

8-propoxy-N-propylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-9-16-13-8-10-17-15-12(13)6-5-7-14(15)18-11-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYGWHGIOVHHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=CC=C(C2=NC=C1)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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